1-(1-溴乙基)-3-(三氟甲基)苯

描述

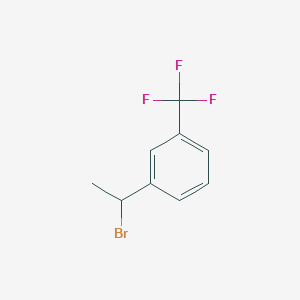

The compound "1-(1-Bromoethyl)-3-(trifluoromethyl)benzene" is a brominated aromatic molecule with a trifluoromethyl group and a bromoethyl side chain. This structure suggests potential reactivity due to the presence of the bromine atom, which can participate in various organic reactions, and the electron-withdrawing trifluoromethyl group, which can influence the electronic properties of the benzene ring.

Synthesis Analysis

The synthesis of brominated aromatic compounds is often achieved through halogenation reactions. For instance, "1-Bromo-3,5-bis(trifluoromethyl)benzene" was synthesized by treating "1,3-bis(fluoromethyl)benzene" with N,N'-dibromo-5,5-dimethylhydantoin in acidic media . This method could potentially be adapted for the synthesis of "1-(1-Bromoethyl)-3-(trifluoromethyl)benzene" by modifying the starting materials and reaction conditions.

Molecular Structure Analysis

The molecular structure of brominated benzene derivatives can be determined using techniques such as X-ray crystallography. For example, the crystal structures of related compounds like "1,3,5-Tris(bromomethyl)-2,4,6-trimethylbenzene" have been reported, providing insights into the molecular conformation and packing in the solid state . Such structural analyses are crucial for understanding the reactivity and properties of the compound.

Chemical Reactions Analysis

Brominated aromatic compounds are versatile intermediates in organic synthesis. They can undergo palladium-catalyzed cross-coupling reactions, as seen with ethynylferrocene compounds . The bromine atom in "1-(1-Bromoethyl)-3-(trifluoromethyl)benzene" could similarly participate in cross-coupling reactions to form various organic products. Additionally, the presence of the trifluoromethyl group could influence the reactivity and selectivity of these transformations.

Physical and Chemical Properties Analysis

The physical and chemical properties of "1-(1-Bromoethyl)-3-(trifluoromethyl)benzene" can be inferred from related compounds. For instance, the presence of rotational isomers and their behavior upon heating has been observed in "1-bromo-2,3,5,6-tetrakis(3-pentyl)benzene" . The electron-withdrawing trifluoromethyl group could also affect the compound's boiling point, density, and refractive index. The compound's reactivity towards nucleophiles, such as organolithium or Grignard reagents, could be explored based on the reported conversion of similar aryl bromides .

科学研究应用

催化三氟甲基化:甲基三氧铼充当芳香族和杂芳族化合物的亲电三氟甲基化的催化剂,涉及高价碘试剂 1-(三氟甲基)-1,2-苯并碘杂氧杂环-3(1H)-酮 (Mejía & Togni, 2012).

萘和萘酚的合成:1-溴-2-(三氟甲氧基)苯与二异丙基酰胺锂反应生成各种苯基锂中间体,这些中间体可以进一步转化为萘和萘酚 (Schlosser & Castagnetti, 2001).

格氏试剂的制备:已经开发出一种改进的 3,5-双(三氟甲基)苯溴化方法和从前体溴化物安全制备格氏试剂的方法 (Leazer 等人, 2003).

联芳烃的合成:1-(3-溴-3,3-二氟丙-1-炔基)苯已用于狄尔斯-阿尔德反应中,用于合成邻位-CF2Br-取代的联芳烃 (Muzalevskiy 等人, 2009).

丙酮合成:已经从 1-溴-3-(三氟甲基)苯合成 1-[3-(三氟甲基)苯基]-2-丙酮,在特定条件下展示了高收率 (乔林林, 2009).

水性介质中的自由基加成反应:已经对水性介质中的溴原子转移自由基加成进行了研究,重点介绍了溶剂对这些反应的影响 (Yorimitsu 等人, 2001).

安全和危害

“1-(1-Bromoethyl)-3-(trifluoromethyl)benzene” is classified as dangerous . It has hazard statements H314-H290, indicating that it causes severe skin burns and eye damage . The precautionary statements include P501-P260-P234-P264-P280-P390-P303+P361+P353-P301+P330+P331-P363-P304+P340+P310-P305+P351+P338-P310-P406-P405 .

作用机制

Target of Action

Similar compounds have been employed in controlled radical polymerization of styrene .

Mode of Action

The compound interacts with its targets through a process known as atom transfer radical polymerization . This is a type of controlled/living radical polymerization that is mediated by a transition metal complex .

Biochemical Pathways

The compound is involved in the polymerization of styrene, a process that leads to the formation of polystyrene . This process is part of a larger set of reactions known as radical polymerizations, which are key in the production of various types of polymers .

Pharmacokinetics

It is soluble in alcohol, ether, and benzene , which suggests it may have good bioavailability in systems where these solvents are present.

Result of Action

The result of the action of 1-(1-Bromoethyl)-3-(trifluoromethyl)benzene is the formation of bromine-terminated polystyrene . This is a type of polymer that has a wide range of applications, including in the production of plastics, resins, and rubber .

Action Environment

The action of 1-(1-Bromoethyl)-3-(trifluoromethyl)benzene can be influenced by environmental factors. For instance, it is moisture sensitive , which means its stability and efficacy can be affected by the presence of water or humidity. , suggesting that its stability and action can be compromised in such environments.

属性

IUPAC Name |

1-(1-bromoethyl)-3-(trifluoromethyl)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8BrF3/c1-6(10)7-3-2-4-8(5-7)9(11,12)13/h2-6H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AJBWDFPJLDDEPQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC(=CC=C1)C(F)(F)F)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8BrF3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80975181 | |

| Record name | 1-(1-Bromoethyl)-3-(trifluoromethyl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80975181 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

253.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

59770-96-6 | |

| Record name | 1-(1-Bromoethyl)-3-(trifluoromethyl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80975181 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | alpha-Methyl-3-(trifluoromethyl)benzyl bromide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-[(2-Hydroxyethyl)amino]-3-nitrobenzoic acid](/img/structure/B1272849.png)

![{[4-(Methylsulfonyl)-2-nitrophenyl]amino}acetic acid](/img/structure/B1272859.png)

![5-[(2-Phenylethyl)amino]-1,3,4-thiadiazole-2-thiol](/img/structure/B1272863.png)

![4,6-Dimethyl-2-oxo-3,4-dihydro-2H-pyrido[1,2-a]pyrimidine-4-carboxylic acid](/img/structure/B1272871.png)

![3-Amino-4-[(tetrahydro-2-furanylmethyl)amino]benzoic acid](/img/structure/B1272882.png)